2-[4-(4-chlorophenyl)-1H-pyrazol-3-yl]-5-methoxyphenol

Scaffold differentiation COX-2 pharmacophore Pyrazole regioisomerism

2-[4-(4-chlorophenyl)-1H-pyrazol-3-yl]-5-methoxyphenol (CAS 1009441-82-0) is a synthetic 3,4-diaryl-1H-pyrazole derivative bearing a 4-chlorophenyl substituent at pyrazole C-4 and a 2-hydroxy-4-methoxyphenyl group at C-3. Its molecular formula is C16H13ClN2O2 with a molecular weight of 300.74 g/mol, a calculated LogP of 3.19, and a polar surface area of 58.1 Ų, placing it within Lipinski's rule-of-five space.

Molecular Formula C16H13ClN2O2
Molecular Weight 300.74
CAS No. 1009441-82-0
Cat. No. B2673284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(4-chlorophenyl)-1H-pyrazol-3-yl]-5-methoxyphenol
CAS1009441-82-0
Molecular FormulaC16H13ClN2O2
Molecular Weight300.74
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C2=C(C=NN2)C3=CC=C(C=C3)Cl)O
InChIInChI=1S/C16H13ClN2O2/c1-21-12-6-7-13(15(20)8-12)16-14(9-18-19-16)10-2-4-11(17)5-3-10/h2-9,20H,1H3,(H,18,19)
InChIKeyKSGVQCLVXCCSCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[4-(4-Chlorophenyl)-1H-pyrazol-3-yl]-5-methoxyphenol (CAS 1009441-82-0): Structural & Physicochemical Baseline for Procurement Evaluation


2-[4-(4-chlorophenyl)-1H-pyrazol-3-yl]-5-methoxyphenol (CAS 1009441-82-0) is a synthetic 3,4-diaryl-1H-pyrazole derivative bearing a 4-chlorophenyl substituent at pyrazole C-4 and a 2-hydroxy-4-methoxyphenyl group at C-3 . Its molecular formula is C16H13ClN2O2 with a molecular weight of 300.74 g/mol, a calculated LogP of 3.19, and a polar surface area of 58.1 Ų, placing it within Lipinski's rule-of-five space [1]. Unlike the extensively characterized 1,5-diarylpyrazole COX-2 inhibitors (e.g., celecoxib analogs), this compound features a 3,4-diaryl substitution pattern that positions it in a structurally distinct and comparatively under-explored region of pyrazole chemical space [2].

Why 2-[4-(4-Chlorophenyl)-1H-pyrazol-3-yl]-5-methoxyphenol Cannot Be Interchanged with 1,5-Diarylpyrazole COX-2 Inhibitors or Close Positional Isomers


The 3,4-diaryl-1H-pyrazole scaffold of the target compound differs fundamentally from the extensively characterized 1,5-diarylpyrazole pharmacophore that defines selective COX-2 inhibitors such as celecoxib and SC-560 [1]. In the 1,5-diaryl series, the N-1 aryl group and C-5 aryl group are critical for COX-2 selectivity, with sulfonamide or methylsulfonyl substitution on the N-1 phenyl ring serving as an essential pharmacophoric element [2]. The target compound lacks the N-1 aryl substitution entirely and positions the chlorophenyl and methoxyphenol groups at C-4 and C-3 respectively, yielding a distinct hydrogen-bond donor/acceptor topology (2 HBD, 3 HBA) and a different conformational profile . Furthermore, positional isomerism within the hydroxymethoxyphenyl ring has been shown to alter biological target engagement: the regioisomeric compound 4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-2-methoxyphenol (2-methoxy-4-hydroxy substitution) exhibits only weak binding to CXCL12 (Ki > 10,000 nM), and this binding profile cannot be assumed for the 5-methoxy-2-hydroxy substitution pattern of the target compound [3].

Quantitative Differentiation Evidence for 2-[4-(4-Chlorophenyl)-1H-pyrazol-3-yl]-5-methoxyphenol (CAS 1009441-82-0)


Structural Scaffold Differentiation: 3,4-Diarylpyrazole vs. 1,5-Diarylpyrazole Selectivity Pharmacophore

The target compound is a 3,4-diaryl-1H-pyrazole, structurally distinct from the 1,5-diarylpyrazole scaffold that defines clinically validated selective COX-2 inhibitors (e.g., celecoxib, SC-560). In the 1,5-diaryl series, COX-2 selectivity is driven by a sulfonamide or methylsulfonyl substituent at the para position of the N-1 phenyl ring, with the C-5 aryl group occupying a hydrophobic pocket. The 3,4-diaryl substitution pattern of the target compound lacks the N-1 aryl group entirely, which is a critical pharmacophoric element for COX-2 inhibition [1]. For selective COX-2 inhibitors such as SC-560, COX-1 IC50 = 0.009 μM and COX-2 IC50 = 6.3 μM, representing a ~700-fold selectivity for COX-1 . The target compound, by virtue of its scaffold architecture, is not expected to engage the COX active site in the same manner, which has implications for anti-inflammatory screening programs [2].

Scaffold differentiation COX-2 pharmacophore Pyrazole regioisomerism Chemical procurement specification

Regioisomeric Differentiation: Target Compound Methoxy/Hydroxy Pattern vs. 4-[5-(4-Chlorophenyl)-1H-pyrazol-3-yl]-2-methoxyphenol

The target compound (2-[4-(4-chlorophenyl)-1H-pyrazol-3-yl]-5-methoxyphenol) and its regioisomer (4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-2-methoxyphenol, CHEMBL4174364) differ in the relative positions of the hydroxy and methoxy groups on the phenyl ring. In the target compound, the hydroxy group is at C-2' (ortho to the pyrazole linkage) and the methoxy group is at C-5'; in the isomer, these positions are reversed (methoxy at C-2', hydroxy at C-4') [1]. This positional isomer has been evaluated for CXCL12 binding and shows only marginal affinity (Ki > 10,000 nM), indicating that the hydroxymethoxyphenyl substitution pattern significantly influences target engagement [2]. No direct CXCL12 binding data are available for the target compound itself. The two compounds are not interchangeable from a biological activity perspective and may exhibit divergent target binding profiles .

Positional isomerism CXCL12 binding Structure-activity relationship Chemical identity verification

Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Profile vs. Trifluoromethyl Analog

The target compound has a calculated LogP of 3.19 and a molecular weight of 300.74 g/mol . Its 5-trifluoromethyl analog, 2-[4-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]-5-methoxyphenol, incorporates a strongly electron-withdrawing trifluoromethyl group at the pyrazole C-5 position, which substantially increases lipophilicity (estimated LogP increase of approximately +1.2 to +1.5 units based on the Hansch π constant for CF3 ≈ 1.07) and molecular weight (increase of +68 Da to approximately 368.7 g/mol) [1][2]. The target compound remains within favorable oral drug-like space (LogP < 5, MW < 500), whereas the CF3 analog approaches the upper boundary of optimal permeability [2]. The absence of the CF3 group also eliminates a metabolic liability (potential for reductive defluorination) and alters the pyrazole C-5 hydrogen substitution, which affects the compound's capacity for halogen bonding and hydrophobic interactions at this position [1].

Physicochemical properties LogP comparison Drug-likeness Permeability prediction

Anti-Proliferative Potential via Positional Isomer Comparison: EN12-4 Activity in Drug-Resistant Cancer Cell Lines

A structurally related positional isomer, EN12-4 (2-(1-(4-chlorophenyl)-1H-pyrazol-5-yl)-5-methoxyphenol), which differs from the target compound in the pyrazole attachment point (N-1/C-5 diaryl vs. C-3/C-4 diaryl), demonstrated anti-proliferative activity with IC50 values in the micromolar range across multiple drug-resistant cancer cell lines in MTT assays [1]. EN12-4 showed consistent activity in paired sensitive and resistant lines including L1210/DDP (cisplatin-resistant), A2780/DX3 (doxorubicin-resistant, MDR1-overexpressing), HCT-8/5FU (5-fluorouracil-resistant), A549/T24 (taxol-resistant), MCF-7/VP (etoposide-resistant, ABCC1-overexpressing), and HEK-293/R2 (ABCG2-transfected), demonstrating an ability to overcome common drug-resistance mechanisms [1][2]. The A549/T24 taxol-resistant line showed significantly increased sensitivity compared to its parental counterpart [1]. No direct anti-proliferative data are available for the target compound itself; this evidence represents class-level inference from the closest characterized analog bearing the same chlorophenyl and methoxyphenol substituents but with a different pyrazole connectivity .

Antiproliferative activity Drug resistance MTT assay Cancer cell lines

Molecular Properties Compliance with Oral Drug-Likeness Criteria vs. 5-Trifluoromethyl and 5-Methyl Analogs

The target compound satisfies all Lipinski rule-of-five criteria: MW = 300.74 g/mol (<500), LogP = 3.19 (<5), HBD = 2 (<5), HBA = 3 (<10), with 3 rotatable bonds [1]. This places it in more favorable oral drug-like space compared to its 5-trifluoromethyl analog (estimated MW ~369, LogP ~4.4–4.7) and its 5-methyl analog (2-(4-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-yl)-5-methoxyphenol, MW ~314.8, LogP ~3.6) [2]. The target compound also satisfies a stricter 'lead-like' cutoff (MW ≤ 350, LogP ≤ 3.5), making it suitable as a starting point for fragment elaboration or combinatorial library design [3]. The phenolic -OH group at the C-2' position ortho to the pyrazole linkage provides a synthetic handle for further derivatization (e.g., etherification, esterification, or prodrug strategies) .

Drug-likeness Lipinski rule of five Lead-likeness Fragment-based screening

Synthetic Tractability and Scaffold Novelty vs. 1,5-Diarylpyrazole Congeners

The 3,4-diaryl-1H-pyrazole scaffold of the target compound is accessed via a different synthetic route than the more common 1,5-diarylpyrazoles. 1,5-Diarylpyrazoles are typically prepared via cyclocondensation of arylhydrazines with 1,3-diketones or α,β-unsaturated ketones [1]. In contrast, 3,4-diarylpyrazoles can be synthesized via cyclocondensation of α,β-unsaturated aldehydes or ketones with substituted phenylhydrazines, or through reactions of isoflavones and their 4-thio analogues with hydrazine hydrate [2]. The 3,4-diaryl substitution pattern is significantly less explored in the patent and primary literature compared to the 1,5-diaryl series, with the latter comprising the majority of COX-2 inhibitor patents (e.g., celecoxib family) [1]. This relative under-exploration of the 3,4-diaryl-1H-pyrazole scaffold may offer advantages in terms of intellectual property freedom-to-operate and the potential to identify novel biological activities distinct from the COX-2 inhibition paradigm [1].

Synthetic accessibility Scaffold novelty Chemical space Intellectual property

Recommended Research and Procurement Application Scenarios for 2-[4-(4-Chlorophenyl)-1H-pyrazol-3-yl]-5-methoxyphenol (CAS 1009441-82-0)


Scaffold-Hopping Hit Discovery: Screening Against Non-COX Targets in Anti-Inflammatory Programs

Given the structural divergence of the 3,4-diaryl-1H-pyrazole scaffold from the canonical 1,5-diarylpyrazole COX-2 pharmacophore [1], the target compound is best deployed in phenotypic or target-based screens aimed at identifying anti-inflammatory mechanisms independent of cyclooxygenase inhibition. Unlike SC-560 (COX-1 IC50 = 0.009 μM) or celecoxib-class compounds, the target compound lacks the N-1 aryl sulfonamide/methylsulfonyl group required for COX-2 binding, making it a clean scaffold-hopping candidate for discovering novel anti-inflammatory targets [2].

Anticancer Drug-Resistance Profiling: Exploring the Activity of 3,4-Diarylpyrazoles in Resistant Cell Line Panels

Based on the demonstrated ability of the closely related positional isomer EN12-4 to maintain anti-proliferative activity across multiple drug-resistant cancer cell lines—including those overexpressing MDR1 (A2780/DX3), ABCC1/MRP1 (MCF-7/VP), and ABCG2 (HEK-293/R2) [3]—the target compound is a strong candidate for systematic profiling in drug-resistant oncology models. Procurement of the target compound alongside EN12-4 and EN12-2A would enable a comparative structure-activity relationship study to determine how the pyrazole substitution pattern (C-3/C-4 vs. N-1/C-5) affects resistance circumvention capacity [3][4].

Lead-Like Fragment Optimization: Exploiting Favorable Physicochemical Properties for Property-Driven Medicinal Chemistry

With MW = 300.74, LogP = 3.19, and only 3 rotatable bonds, the target compound satisfies lead-like criteria (MW ≤ 350, LogP ≤ 3.5) [4], making it suitable as a core scaffold for systematic structure-activity relationship exploration. Its lower LogP and MW compared to the 5-trifluoromethyl analog (ΔLogP ≈ +1.2 to +1.5) [5] provide ample property space for introducing potency-enhancing substituents without breaching drug-likeness thresholds. The phenolic -OH at C-2' serves as a versatile synthetic handle for parallel derivatization .

Chemical Biology Tool Compound: Probing the Functional Consequences of 3,4-Diarylpyrazole vs. 1,5-Diarylpyrazole Engagement

The target compound can serve as a chemical probe to dissect the biological consequences of engaging targets with a 3,4-diarylpyrazole geometry versus the well-characterized 1,5-diarylpyrazole geometry. Given that the regioisomeric compound (4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-2-methoxyphenol) shows negligible CXCL12 binding (Ki > 10,000 nM) [6], screening the target compound against chemokine receptors, kinases, or epigenetic targets could reveal whether the 2-hydroxy-5-methoxyphenyl topology confers distinct target engagement profiles relative to the 2-methoxy-4-hydroxyphenyl isomer [6][7].

Quote Request

Request a Quote for 2-[4-(4-chlorophenyl)-1H-pyrazol-3-yl]-5-methoxyphenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.